ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

Catalog No.
S574954
CAS No.
5909-24-0
M.F
C8H9ClN2O2S
M. Wt
232.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxyl...

CAS Number

5909-24-0

Product Name

ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

IUPAC Name

ethyl 4-chloro-2-methylsulfanylpyrimidine-5-carboxylate

Molecular Formula

C8H9ClN2O2S

Molecular Weight

232.69 g/mol

InChI

InChI=1S/C8H9ClN2O2S/c1-3-13-7(12)5-4-10-8(14-2)11-6(5)9/h4H,3H2,1-2H3

InChI Key

SNNHLSHDDGJVDM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C(N=C1Cl)SC

Synonyms

2-Methylthio-4-chloro-5-ethoxycarbonylpyrimidine; 4-Chloro-2-(methylthio)-5-pyrimidinecarboxylic Acid Ethyl Ester; 4-Chloro-2-methane-sulfanylpyrimidine-5-carboxylic Acid Ethyl Ester; NSC 123534;

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Cl)SC

Synthesis of Pyrimidinopyridones

Specific Scientific Field: Chemistry, specifically organic synthesis .

Summary of the Application: Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate is used in the synthesis of pyrimidinopyridones .

Synthesis of Pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine

Specific Scientific Field: Chemistry, specifically heterocyclic chemistry .

Summary of the Application: This compound is used in the synthesis of a new heterocyclic system, pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine .

Methods of Application: The compound is treated sequentially with 4,5-dihydrothiazol-2-amine and various secondary amines .

Results or Outcomes: The synthesis resulted in several derivatives of pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine. Some of these derivatives showed relatively strong fluorescence intensity .

Synthesis of 2,4-Disubstituted Pyrimidines

Specific Scientific Field: Medicinal Chemistry .

Summary of the Application: 4-Chloro-2-methylthiopyrimidine is used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .

Synthesis of Pyrimidinopyridones as FMS Tyrosine Kinase Inhibitors

Specific Scientific Field: Medicinal Chemistry .

Summary of the Application: This compound is used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase .

Synthesis of 2-Hydroxy-4-Pyrimidinecarboxylic Acid

Specific Scientific Field: Organic Chemistry .

Summary of the Application: 4-Chloro-2-methylthiopyrimidine is used in the total synthesis of 2-hydroxy-4-pyrimidinecarboxylic acid .

Synthesis of Variolin B

Summary of the Application: 4-Chloro-2-methylthiopyrimidine is used in the total synthesis of the marine alkaloid variolin B .

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C₈H₉ClN₂O₂S and a molecular weight of approximately 232.69 g/mol. This compound is characterized by its pyrimidine ring, which is substituted at the 4-position with a chlorine atom and at the 2-position with a methylthio group. The carboxylate group at the 5-position further enhances its reactivity and utility in various chemical applications. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate appears as a white to cream powder and has a melting point of 60-63 °C .

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
  • Store the compound in a cool, dry place away from incompatible chemicals.
  • Refer to general laboratory safety guidelines when working with unknown compounds.

  • Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by various nucleophiles, making it useful in synthesizing more complex molecules.
  • Ester Hydrolysis: In the presence of water and an acid or base, the ester group can hydrolyze to yield the corresponding acid.
  • Alkylation Reactions: The methylthio group can undergo oxidation or substitution reactions, leading to diverse derivatives.

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate exhibits biological activity, particularly as an antimicrobial agent. It has shown potential against various bacterial strains, suggesting its application in pharmaceutical formulations aimed at treating infections . Additionally, its structural features may allow for further exploration in drug development targeting specific biological pathways.

Several methods exist for synthesizing ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate:

  • Cyclization Reactions: Starting from appropriate precursors such as chlorinated pyrimidines and thiol compounds, cyclization can yield the desired product.
  • Reflux Method: Combining ethyl acetoacetate with chlorinated methylthio-pyrimidines under reflux conditions can facilitate the formation of this compound.
  • Multi-step Synthesis: This involves multiple reactions including alkylation and condensation steps to build the pyrimidine framework before introducing functional groups.

These methods highlight the compound's accessibility for research and industrial applications.

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate finds applications in various fields:

  • Pharmaceuticals: As a potential antimicrobial agent, it may be used in developing new antibiotics or antifungal medications.
  • Agriculture: Its biological activity suggests potential use as a pesticide or herbicide.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic compounds.

The compound's unique structure allows it to be tailored for specific applications across different industries.

Studies on ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate have focused on its interactions with biological systems:

  • Antimicrobial Activity: Interaction studies reveal its effectiveness against certain bacteria, indicating mechanisms of action that may involve disrupting cellular processes.
  • Enzyme Inhibition: Research suggests that it may inhibit specific enzymes, which could be explored for therapeutic benefits.
  • Synergistic Effects: Combining this compound with other agents may enhance its efficacy against resistant strains of bacteria.

These interaction studies are crucial for understanding its potential therapeutic roles.

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate shares similarities with several compounds due to its pyrimidine core and functional groups:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylateAmino group instead of chlorineEnhanced solubility and potential for different biological activities
Ethyl 4-fluoro-2-(methylthio)pyrimidine-5-carboxylateFluorine substitutionDifferent electronic properties influencing reactivity
Methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylateMethyl instead of ethylAltered lipophilicity affecting bioavailability

The unique combination of chlorine and methylthio groups in ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate sets it apart from these similar compounds, potentially influencing its reactivity and biological activity.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 55 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 54 of 55 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (16.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (90.74%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5909-24-0

Wikipedia

Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate

Dates

Modify: 2023-09-14

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